molecular formula C14H8Cl2O2 B2471585 2-(4-Chlorobenzoyl)benzoyl chloride CAS No. 42156-76-3

2-(4-Chlorobenzoyl)benzoyl chloride

Cat. No.: B2471585
CAS No.: 42156-76-3
M. Wt: 279.12
InChI Key: WUSKUMDOLSBRHW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)benzoyl chloride is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-chlorobenzoyl group. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with benzoyl chloride in the presence of a catalyst. One common method includes the use of aluminum chloride (AlCl3) as a catalyst under Friedel-Crafts acylation conditions. The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols, typically under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-(4-Chlorobenzoyl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on biomolecules or other organic compounds. The pathways involved typically include nucleophilic substitution reactions, where the chloride ion is displaced by the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: Similar structure but lacks the additional benzoyl group.

    2-Chlorobenzoyl chloride: Similar structure but with the chlorine substituent in the ortho position.

    2,4-Dichlorobenzoyl chloride: Contains two chlorine substituents on the benzoyl group.

Uniqueness

2-(4-Chlorobenzoyl)benzoyl chloride is unique due to the presence of both a benzoyl and a 4-chlorobenzoyl group, which imparts distinct reactivity and properties compared to its analogs. This dual functionality allows for more diverse chemical transformations and applications .

Properties

IUPAC Name

2-(4-chlorobenzoyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSKUMDOLSBRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42156-76-3
Record name Benzoyl chloride, 2-(4-chlorobenzoyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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